2-(1H-pyrazol-4-yl)-1,3-benzoxazole
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Description
“2-(1H-pyrazol-4-yl)-1,3-benzoxazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms in adjacent positions and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This reaction is performed in pyridine at 90°C under ambient air conditions . The process yields previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered aromatic ring structure containing two vicinal nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . The structure also includes three carbon atoms .Mechanism of Action
Target of Action
Compounds of the pyrazole series, which include 2-(1h-pyrazol-4-yl)-1,3-benzoxazole, are known to exhibit a wide range of pharmacological properties . These compounds have been components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .
Mode of Action
It is known that the biological activity of small molecules containing both pyrazole and benzimidazole fragments is the subject of extensive and detailed studies . The interaction of this compound with its targets and the resulting changes would be a part of these studies.
Biochemical Pathways
The benzimidazole derivatives, which are structurally similar to this compound, are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities . These activities suggest that this compound may affect a variety of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of pharmacological properties exhibited by compounds of the pyrazole series , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKSLZVTSFHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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